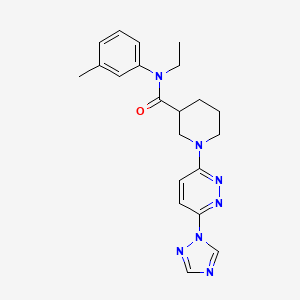
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-ethyl-N-(m-tolyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-ethyl-N-(m-tolyl)piperidine-3-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of complex molecules like this compound likely involves multiple steps, including the formation of heterocyclic rings, amide bond formation, and selective functionalization of aromatic systems. For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride described in paper involves acylation, deprotection, and salt formation. This process could be analogous to the steps required for synthesizing the compound of interest, particularly in the formation of the piperidine-carboxamide moiety.
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic rings, such as triazole, pyridazine, and piperidine, which are known to contribute to the binding affinity and selectivity of small molecules to biological targets. The triazine ring, as mentioned in paper , is critical for potency and selectivity in the context of enzyme inhibition. This suggests that the triazole and pyridazine components of the compound could play a significant role in its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and potential metabolism of the compound would likely include amide bond formation and cleavage, as well as electrophilic and nucleophilic aromatic substitution. The presence of an electron-donating group on the benzene ring, as seen in the imidazo[1,2-a]pyridine-3-carboxamide derivatives in paper , can influence the reactivity of the compound and its interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, stability, and lipophilicity, are crucial for its pharmacokinetic profile. The substitution patterns on the aromatic rings, as well as the presence of heteroatoms, can significantly affect these properties. For instance, the phenyl group substitution in paper was important for reducing clearance and improving oral exposure, which could be relevant for the compound when considering its potential as a drug candidate.
科学的研究の応用
Synthesis and Biological Activity
- A study by Gyoten et al. (2003) highlights the synthesis of compounds with a similar structure to the queried compound, focusing on their antihistaminic activity and inhibitory effect on eosinophil infiltration. The research demonstrates the compound's dual functionality in exhibiting antihistaminic activity alongside an inhibitory effect on eosinophil chemotaxis, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antidiabetic Potential
- Bindu et al. (2019) investigated a series of triazolo-pyridazine-6-yl-substituted piperazines for their anti-diabetic properties, evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. The findings suggest that derivatives of the compound may hold promise as anti-diabetic medications, showing significant DPP-4 inhibition and insulinotropic activity (Bindu et al., 2019).
Molecular Docking and Screening
- Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including structures related to the queried compound, and subjected them to molecular docking screenings. The compounds displayed moderate to good binding energies, indicating their potential for further exploration in drug development, particularly for antimicrobial and antioxidant activities (Flefel et al., 2018).
特性
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-3-27(18-8-4-6-16(2)12-18)21(29)17-7-5-11-26(13-17)19-9-10-20(25-24-19)28-15-22-14-23-28/h4,6,8-10,12,14-15,17H,3,5,7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHHEBCFJKBZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)
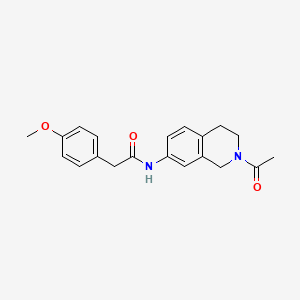

![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)
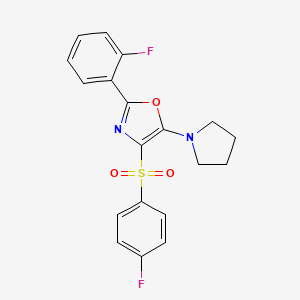
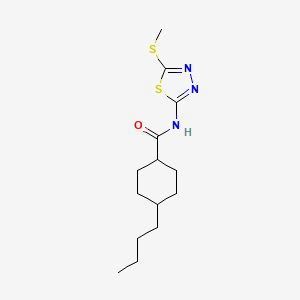

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)

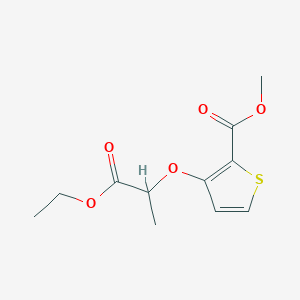
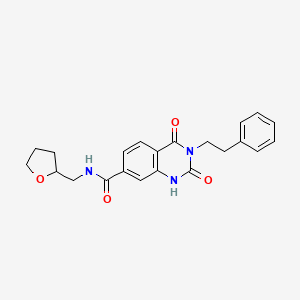

![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)